molecular formula C12H18O3 B13211039 5-tert-Butyl-2-propylfuran-3-carboxylic acid

5-tert-Butyl-2-propylfuran-3-carboxylic acid

Cat. No.: B13211039
M. Wt: 210.27 g/mol
InChI Key: VRCIXZNNBWOMPG-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-propylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-propylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-tert-butyl-2-furoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-propylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-tert-Butyl-2-propylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-propylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.

    5-tert-Butyl-3-methyl-furan-2-carboxylic acid: A structurally similar compound with different substituents.

Uniqueness

5-tert-Butyl-2-propylfuran-3-carboxylic acid is unique due to the presence of both tert-butyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-tert-butyl-2-propylfuran-3-carboxylic acid

InChI

InChI=1S/C12H18O3/c1-5-6-9-8(11(13)14)7-10(15-9)12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

VRCIXZNNBWOMPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C(C)(C)C)C(=O)O

Origin of Product

United States

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